![molecular formula C18H17N3O2S B298656 (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298656.png)
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the class of diazines and has been found to exhibit interesting biological properties.
Applications De Recherche Scientifique
The (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione molecule has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been investigated for its potential application in organic solar cells due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is not fully understood. However, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and exhibits antibacterial activity. In vivo studies have shown that it has anti-inflammatory effects and can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione in lab experiments is its relatively simple synthesis method. In addition, it exhibits interesting biological properties that make it a promising candidate for further research. However, one of the limitations of using this molecule is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the research on (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory drugs. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions. Furthermore, its potential application in organic solar cells can also be studied in more detail. Finally, the mechanism of action of this molecule can be further elucidated to better understand its biological properties.
Méthodes De Synthèse
The synthesis method of (5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with 4-methylbenzenesulfonamide in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate to form the final compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.
Propriétés
Nom du produit |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Formule moléculaire |
C18H17N3O2S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(5E)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H17N3O2S/c1-10-4-6-14(7-5-10)21-17(23)15(16(22)20-18(21)24)9-13-8-11(2)19-12(13)3/h4-9,19H,1-3H3,(H,20,22,24)/b15-9+ |
Clé InChI |
ZQVCYRZLDIMLIV-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(NC(=C3)C)C)/C(=O)NC2=S |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(NC(=C3)C)C)C(=O)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298573.png)
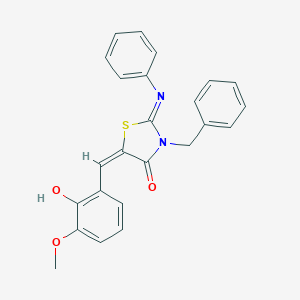

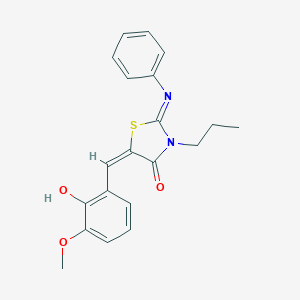
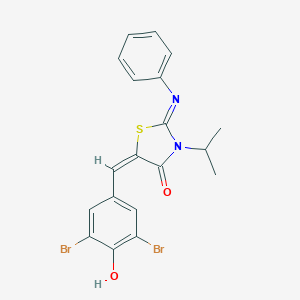
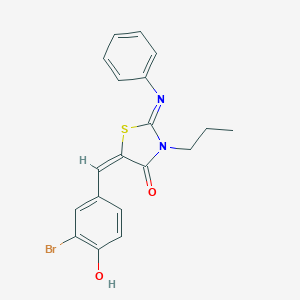


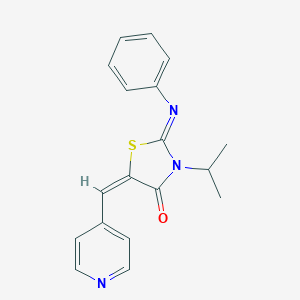
![(2-Bromo-6-methoxy-4-{[4-oxo-2-(phenylimino)-3-propyl-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298587.png)
![(2E,5E)-3-ethyl-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298588.png)
![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)